molecular formula C12H15N3O4 B1331548 Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate CAS No. 6422-35-1

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate

Cat. No. B1331548
CAS RN: 6422-35-1
M. Wt: 265.26 g/mol
InChI Key: DAJXGDMBDLXAAP-UHFFFAOYSA-N
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Patent
US06028102

Procedure details

N-benzyloxycarbonylglycine (3 g, 14.4 mmole) were dissolved in 200 mL of dichloromethane and 4.5 g (21.6 mmole) of DCC were added. The mixture was stirred at room temperature for 2 hours, the insoluble materials were removed and 3.2 g (28.8 mmole) of glycinamide hydrochloride and 2.93 g (28.8 mmole) of TEA (triethylamine) were added to the filtrate. The reaction was stirred for 24 hours at room temperature, the insoluble materials were filtered and the filtrate was evaporated to dryness in vacuum. The residue was recrystallized from distilled water to get a pure product 1.9 g (7.2 mmole), yield of 50%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
Quantity
2.93 g
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]([OH:15])=O)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1CCC(N=C=NC2CCCCC2)CC1.Cl.[NH2:32][CH2:33][C:34]([NH2:36])=[O:35].C(N(CC)CC)C>ClCCl>[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]([NH:32][CH2:33][C:34]([NH2:36])=[O:35])=[O:15])=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
2.93 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the insoluble materials were removed
STIRRING
Type
STIRRING
Details
The reaction was stirred for 24 hours at room temperature
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the insoluble materials were filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized
DISTILLATION
Type
DISTILLATION
Details
from distilled water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCC(=O)NCC(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.2 mmol
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.